- Density functional theory and ab initio study on the reaction mechanisms of the homogeneous, unimolecular elimination kinetics of selected 1-chloroalkenes in the gas phase, International Journal of Quantum Chemistry, 2012, 112(24), 3729-3738

Cas no 926-56-7 (1,3-Pentadiene,4-methyl-)

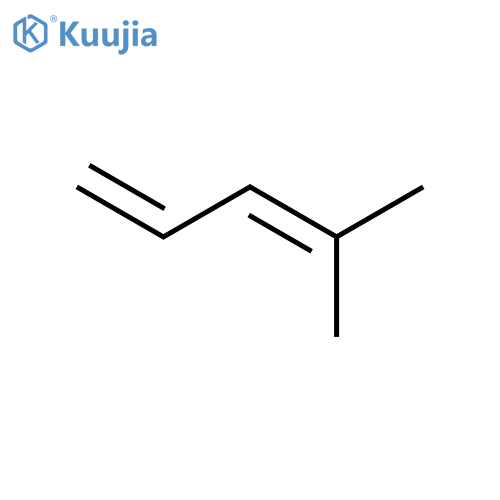

1,3-Pentadiene,4-methyl- structure

Productnaam:1,3-Pentadiene,4-methyl-

CAS-nummer:926-56-7

MF:C6H10

MW:82.1436018943787

CID:808872

1,3-Pentadiene,4-methyl- Chemische en fysische eigenschappen

Naam en identificatie

-

- 1,3-Pentadiene,4-methyl-

- 4-METHYL-1,3-PENTADIENE

- 1,1-Dimethyl-1,3-butadiene

- 1,3-pentadiene,4-methyl

- 2-methyl-2,4-pentadiene

- 2-methylpenta-2,4-diene

- 4-methyl-3-pentadiene

- 4-Methylpenta-1,3-diene

- dimethyl-butadiene

- 4-Methyl-1,3-pentadiene (ACI)

- 1,1-Dimethylbutadiene

-

- Inchi: 1S/C6H10/c1-4-5-6(2)3/h4-5H,1H2,2-3H3

- InChI-sleutel: CJSBUWDGPXGFGA-UHFFFAOYSA-N

- LACHT: C=C/C=C(\C)/C

Berekende eigenschappen

- Exacte massa: 82.07830

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 0

- Zware atoomtelling: 6

- Aantal draaibare bindingen: 1

- Complexiteit: 64.1

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Oppervlakte lading: 0

- XLogP3: 2.7

- Aantal tautomers: nothing

Experimentele eigenschappen

- Kleur/vorm: colorless liquid

- Dichtheid: 0.718 g/mL at 20 °C(lit.)

- Smeltpunt: -94.9°C (estimate)

- Kookpunt: 75-77 °C

- Vlampunt: -18 °C

- Brekindex: n20/D 1.452

- PSA: 0.00000

- LogboekP: 2.13860

- Oplosbaarheid: Not easy to water

1,3-Pentadiene,4-methyl- Beveiligingsinformatie

- Vervoersnummer gevaarlijk materiaal:UN 2461 3/PG 2

- WGK Duitsland:3

- Code gevarencategorie: 11-65

- Veiligheidsinstructies: S16; S36; S62

-

Identificatie van gevaarlijk materiaal:

- Risicozinnen:R11; R65

- Veiligheidstermijn:3.1

- Gevaarklasse:3.1

- PackingGroup:II

- Verpakkingsgroep:II

1,3-Pentadiene,4-methyl- Douanegegevens

- HS-CODE:29339990

- Douanegegevens:

China Customs Code:

2901299090Overview:

2901299090 Other unsaturated acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported

Summary:

2901299090 unsaturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

1,3-Pentadiene,4-methyl- Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7156961-0.5g |

4-methylpenta-1,3-diene |

926-56-7 | 95% | 0.5g |

$1058.0 | 2023-05-29 | |

| Enamine | EN300-7156961-0.05g |

4-methylpenta-1,3-diene |

926-56-7 | 95% | 0.05g |

$315.0 | 2023-05-29 | |

| Enamine | EN300-7156961-0.25g |

4-methylpenta-1,3-diene |

926-56-7 | 95% | 0.25g |

$672.0 | 2023-05-29 | |

| Enamine | EN300-7156961-1.0g |

4-methylpenta-1,3-diene |

926-56-7 | 95% | 1g |

$1357.0 | 2023-05-29 | |

| 1PlusChem | 1P0062QF-5g |

4-METHYL-1,3-PENTADIENE |

926-56-7 | 95% | 5g |

$4926.00 | 2023-12-15 | |

| Enamine | EN300-7156961-5.0g |

4-methylpenta-1,3-diene |

926-56-7 | 95% | 5g |

$3935.0 | 2023-05-29 | |

| Enamine | EN300-7156961-0.1g |

4-methylpenta-1,3-diene |

926-56-7 | 95% | 0.1g |

$470.0 | 2023-05-29 | |

| Enamine | EN300-7156961-10.0g |

4-methylpenta-1,3-diene |

926-56-7 | 95% | 10g |

$5837.0 | 2023-05-29 | |

| 1PlusChem | 1P0062QF-500mg |

4-METHYL-1,3-PENTADIENE |

926-56-7 | 95% | 500mg |

$1370.00 | 2023-12-15 | |

| 1PlusChem | 1P0062QF-50mg |

4-METHYL-1,3-PENTADIENE |

926-56-7 | 95% | 50mg |

$452.00 | 2023-12-15 |

1,3-Pentadiene,4-methyl- Productiemethode

Synthetic Routes 1

Reactievoorwaarden

Referentie

Synthetic Routes 2

Reactievoorwaarden

Referentie

- Dehydration of β,γ-unsaturated alcohols in ethyl sulfoxide, Journal of the Chemical Society, 1978, (12), 1309-12

Synthetic Routes 3

Reactievoorwaarden

Referentie

- Preparation of methylpentadiene by the dehydrogenation of isohexenes, Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1969, 42(7), 1623-7

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Toluene ; 2 h, rt

1.2 15 min, rt; overnight, rt

1.2 15 min, rt; overnight, rt

Referentie

- Z-Selective Metathesis Homocoupling of 1,3-Dienes by Molybdenum and Tungsten Monoaryloxide Pyrrolide (MAP) Complexes, Journal of the American Chemical Society, 2012, 134(28), 11334-11337

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Reactievoorwaarden

Referentie

- Vinylidenes As Intermediates in Thermal Cyclopropene-to-Acetylene Rearrangements, Journal of the American Chemical Society, 1994, 116(14), 6175-8

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran

Referentie

- Synthetic applications of phosphoryl-stabilized anions, Organic Reactions (Hoboken, 1977, 25,

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Zinc chloride

Referentie

- Reaction gas chromatography on zinc. II. Carbonyl compounds, Acta Universitatis Palackianae Olomucensis, 1984, 79, 95-100

Synthetic Routes 10

Reactievoorwaarden

Referentie

- Method of producing a mixture of 2-methyl- and 4-methyl-1,3-pentadienes, USSR, , ,

Synthetic Routes 11

Reactievoorwaarden

1.1 Solvents: Dichloromethane-d2 ; 12 h, rt

Referentie

- Carbon-Carbon Bond Formation by Cumulene Insertion into "Rh(μ-CH2)M" Moieties (M = Ru, Os): Roles of the Cumulenes and the Metals in Product Formation, Organometallics, 2004, 23(20), 4759-4770

Synthetic Routes 12

Reactievoorwaarden

Referentie

- Study of catalytic reactions of tetrahydro-β-furylmethanols on alumina, Bulletin de la Societe Chimique de France, 1980, 261, 261-6

Synthetic Routes 13

Reactievoorwaarden

Referentie

- Photochemical transformation of 3-methyl-4-caren-2-one into derivatives of 3,3,7-trimethyl-4,6-octadienoic acid. Revised stereochemical assignments, Journal of the Chemical Society, 1972, (4), 395-9

Synthetic Routes 14

Reactievoorwaarden

Referentie

- Syntheses based on the liquid-phase oxidation of 2-methyl-2-pentene, Uchenye Zapiski Yaroslavskogo Tekhnologicheskogo Instituta, 1969, 11, 193-9

Synthetic Routes 15

Synthetic Routes 16

Reactievoorwaarden

Referentie

- Computational and ultraviolet photoelectron spectroscopic evidence that (Z)-2-methyl-1,3-pentadiene prefers twisted s-cis conformers in the gas phase, Canadian Journal of Chemistry, 1992, 70(7), 1971-7

Synthetic Routes 17

Synthetic Routes 18

Reactievoorwaarden

Referentie

- Synthesis and reactions of yomogi alcohol. Conversion of the artemisyl skeleton to the santolinyl skeleton by a 1,2-shift of a vinyl group. Synthesis of santolinatriene, Helvetica Chimica Acta, 1971, 54(7), 1822-45

Synthetic Routes 19

Reactievoorwaarden

Referentie

- Catalytic hydromagnesation of di- and polymethyl-substituted 1,3-butadienes, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 1999, 35(12), 1755-1765

Synthetic Routes 20

1,3-Pentadiene,4-methyl- Raw materials

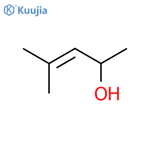

- 3-Methyl-2-buten-1-ol

- 1,3-Pentadiene,2-methyl-

- 4-Methyl-3-penten-2-ol

- 3-Methyl-1,2-butadiene

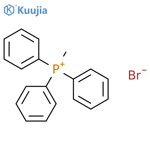

- Methyltriphenylphosphonium bromide

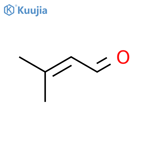

- 3-Methyl-2-butenal

- Borate(1-),tetrafluoro-

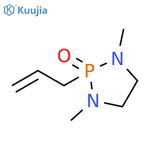

- 1,3,2-Diazaphospholidine, 1,3-dimethyl-2-(2-propenyl)-, 2-oxide

- Dimethyl sulfone

1,3-Pentadiene,4-methyl- Preparation Products

1,3-Pentadiene,4-methyl- Gerelateerde literatuur

-

1. Mechanistic investigations in the photochemistry of acyclic conjugated dienes. Significance of the [1,5] sigmatropic shifts of hydrogenDaniel Rondelez,Stéphane Boué J. Chem. Soc. Perkin Trans. 2 1976 647

-

2. Thermal reversible isomerisation of 2-ethyl-cis-penta-1,3-diene to 4-methyl-trans-hexa-1,3-dieneH. M. Frey,R. K. Solly J. Chem. Soc. A 1969 733

-

3. 885. The thermal unimolecular isomerisation of cis-2-methylpenta-1,3-dieneH. M. Frey,R. J. Ellis J. Chem. Soc. 1965 4770

-

4. Selectivity of muonic radical formation in methyl-substituted buta-1,3-dienesEmil Roduner,Brian C. Webster J. Chem. Soc. Faraday Trans. 1 1983 79 1939

-

5. Thermal unimolecular isomerisation of cis-hexa-1,3-dieneH. M. Frey,B. M. Pope J. Chem. Soc. A 1966 1701

926-56-7 (1,3-Pentadiene,4-methyl-) Gerelateerde producten

- 764-13-6(2,5-Dimethyl-2,4-hexadiene)

- 2138303-71-4(3-(1-aminoethyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-ol)

- 52014-82-1(cerium; oxygen(-2) anion; titanium)

- 1420942-13-7(2-(4-Piperidylmethoxy)benzoxazole)

- 1171178-82-7(4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one)

- 1805684-86-9(4-Iodo-5-trifluoromethoxy-1H-benzimidazole)

- 854429-70-2([(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide)

- 2229005-81-4(tert-butyl N-2-(1-aminocyclobutyl)-5-(trifluoromethyl)phenylcarbamate)

- 2167998-58-3(2-bromo-2-methylpropyl 2-cyanoacetate)

- 1807100-66-8(Methyl 4-bromo-3-cyano-2-(hydroxymethyl)benzoate)

Aanbevolen leveranciers

Hubei Cuiyuan Biotechnology Co.,Ltd

Goudlid

CN Leverancier

Reagentie

Wuhan Comings Biotechnology Co., Ltd.

Goudlid

CN Leverancier

Bulk

Taian Jiayue Biochemical Co., Ltd

Goudlid

CN Leverancier

Bulk

江苏科伦多食品配料有限公司

Goudlid

CN Leverancier

Reagentie

Jincang Pharmaceutical (Shanghai) Co., LTD.

Goudlid

CN Leverancier

Reagentie